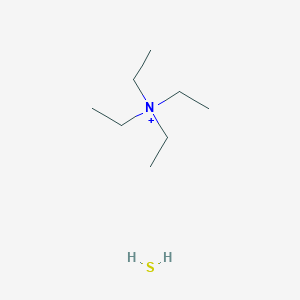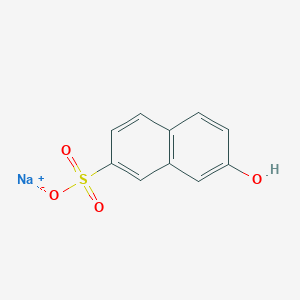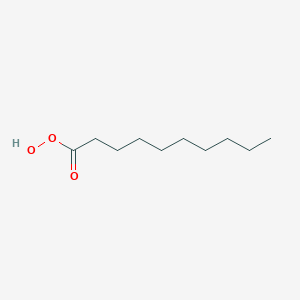
Peroxydecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxydecanoic acid (PDA) is a peroxide compound that belongs to the family of peroxycarboxylic acids. PDA is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound is synthesized through a simple reaction between decanoic acid and hydrogen peroxide. The resulting product is a colorless liquid with a strong odor. PDA has been found to exhibit various biochemical and physiological effects, making it a valuable tool for research in many fields.
Wirkmechanismus
The mechanism of action of Peroxydecanoic acid involves the generation of free radicals that react with the target molecules. Peroxydecanoic acid generates free radicals through the decomposition of hydrogen peroxide. The free radicals generated by Peroxydecanoic acid can react with various molecules, including proteins, lipids, and nucleic acids. This reaction leads to the oxidation of these molecules, resulting in their inactivation or destruction.
Biochemische Und Physiologische Effekte
Peroxydecanoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Peroxydecanoic acid can induce apoptosis in cancer cells. Peroxydecanoic acid has also been found to inhibit the growth of bacteria and fungi. In addition, Peroxydecanoic acid has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Peroxydecanoic acid has several advantages for use in laboratory experiments. It is a stable and easily transportable compound that can be stored for long periods. Peroxydecanoic acid is also a powerful oxidizing agent that can be used in a wide range of applications. However, Peroxydecanoic acid has some limitations. It is highly reactive and must be handled with care. Peroxydecanoic acid can also be expensive, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research involving Peroxydecanoic acid. One area of research is the development of new synthetic methods for Peroxydecanoic acid. Another area of research is the investigation of the mechanism of action of Peroxydecanoic acid in various biological systems. Additionally, the use of Peroxydecanoic acid in the treatment of various diseases, including cancer and bacterial infections, is an area of ongoing research. Finally, the development of new applications for Peroxydecanoic acid, such as in the field of materials science, is an area of potential future research.
Synthesemethoden
The synthesis of Peroxydecanoic acid involves the reaction between decanoic acid and hydrogen peroxide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or para-toluene sulfonic acid. The reaction mixture is then heated to a temperature of about 70°C for several hours until the reaction is complete. The resulting product is then purified through distillation to obtain pure Peroxydecanoic acid.
Wissenschaftliche Forschungsanwendungen
Peroxydecanoic acid has been widely used in various scientific research applications, including organic synthesis, polymerization, and disinfection. In organic synthesis, Peroxydecanoic acid has been used as an oxidizing agent for the conversion of alcohols to aldehydes or ketones. Peroxydecanoic acid has also been used in the polymerization of monomers such as styrene and vinyl acetate. In disinfection, Peroxydecanoic acid has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi.
Eigenschaften
CAS-Nummer |
14156-10-6 |
|---|---|
Produktname |
Peroxydecanoic acid |
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
decaneperoxoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h12H,2-9H2,1H3 |
InChI-Schlüssel |
CODXQVBTPQLAGA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OO |
Kanonische SMILES |
CCCCCCCCCC(=O)OO |
Andere CAS-Nummern |
14156-10-6 |
Synonyme |
Peroxydecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



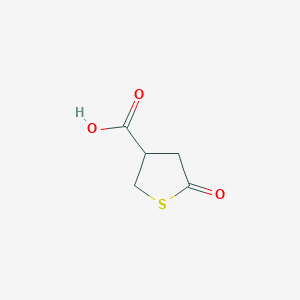
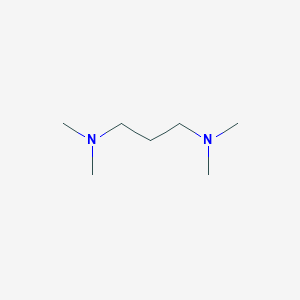
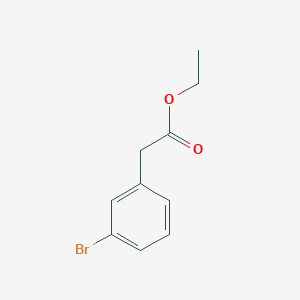
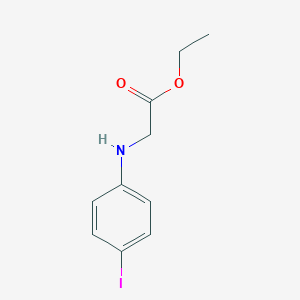
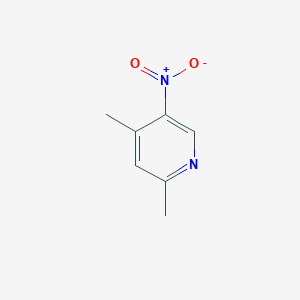
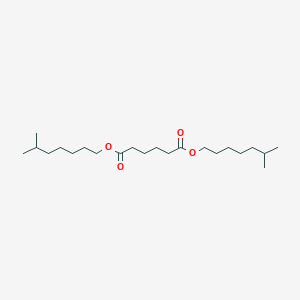
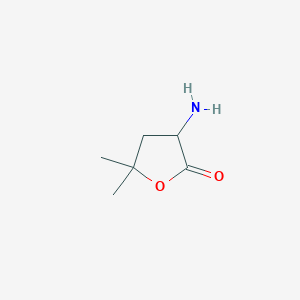
![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)
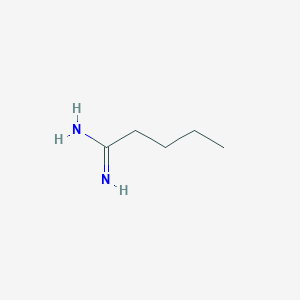
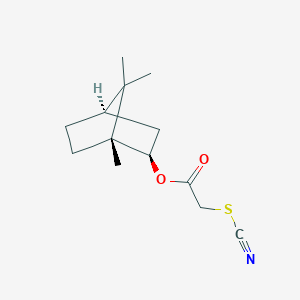
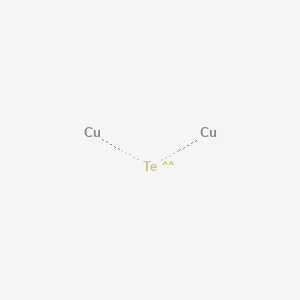
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
